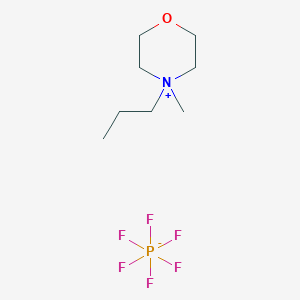
N-methyl,propyl-Morpholinium hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl,propyl-Morpholinium hexafluorophosphate is a type of ionic liquid, which is a salt in the liquid state at relatively low temperatures. This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it valuable in a range of scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl,propyl-Morpholinium hexafluorophosphate typically involves the reaction of N-methyl,propyl-Morpholine with hexafluorophosphoric acid. The reaction is usually carried out under controlled conditions to ensure the purity and yield of the product. The general reaction can be represented as follows:
N-methyl,propyl-Morpholine+Hexafluorophosphoric acid→N-methyl,propyl-Morpholinium hexafluorophosphate
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl,propyl-Morpholinium hexafluorophosphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, where the morpholinium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, cyanides, or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl,propyl-Morpholinium oxide, while substitution reactions can produce a variety of morpholinium derivatives.
Wissenschaftliche Forschungsanwendungen
N-methyl,propyl-Morpholinium hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic reactions due to its unique properties.
Biology: This compound is employed in the study of enzyme kinetics and protein folding, as it can stabilize certain biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its ionic nature can enhance the solubility and stability of pharmaceutical compounds.
Industry: It is used in electrochemical applications, such as in the development of batteries and supercapacitors, due to its high ionic conductivity.
Wirkmechanismus
The mechanism by which N-methyl,propyl-Morpholinium hexafluorophosphate exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets, such as enzymes and proteins, altering their structure and function. In electrochemical applications, its high ionic conductivity facilitates efficient charge transfer processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-methyl,ethyl-Morpholinium hexafluorophosphate
- N-methyl,butyl-Morpholinium hexafluorophosphate
- N-methyl,propyl-Pyrrolidinium hexafluorophosphate
Uniqueness
Compared to these similar compounds, N-methyl,propyl-Morpholinium hexafluorophosphate offers a unique balance of thermal stability, solubility, and ionic conductivity. Its specific molecular structure allows for enhanced interactions with a variety of chemical and biological systems, making it particularly versatile in research and industrial applications.
Eigenschaften
Molekularformel |
C8H18F6NOP |
|---|---|
Molekulargewicht |
289.20 g/mol |
IUPAC-Name |
4-methyl-4-propylmorpholin-4-ium;hexafluorophosphate |
InChI |
InChI=1S/C8H18NO.F6P/c1-3-4-9(2)5-7-10-8-6-9;1-7(2,3,4,5)6/h3-8H2,1-2H3;/q+1;-1 |
InChI-Schlüssel |
RRMNDWSWWKNEDO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[N+]1(CCOCC1)C.F[P-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


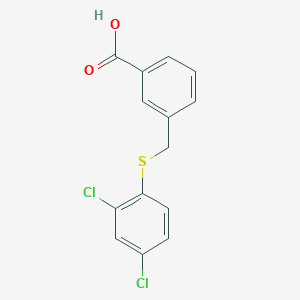
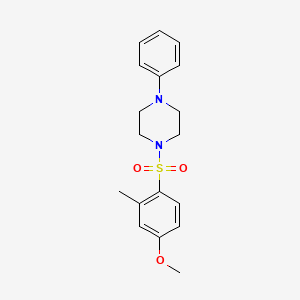
![[3-(4-Ethyl-phenyl)-propyl]-methyl-amine](/img/structure/B12117901.png)
![{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B12117907.png)
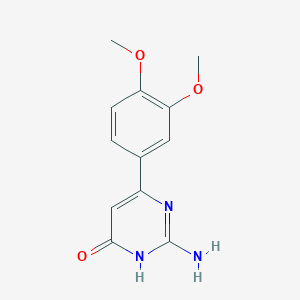
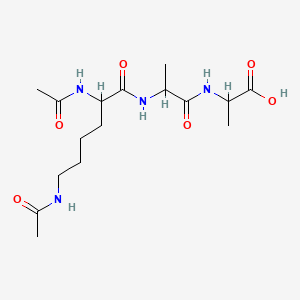
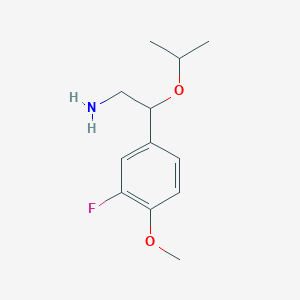

![6-Benzofuranamine, 2,3-dihydro-4-[(1-methylethyl)sulfonyl]-2-(trifluoromethyl)-](/img/structure/B12117929.png)
![Benzonitrile, 4-[[4-amino-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B12117941.png)


![2-bromo-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one](/img/structure/B12117950.png)

